molecular formula C13H25NO2 B14483525 1-Hydroxy-N,N-di(propan-2-yl)cyclohexane-1-carboxamide CAS No. 65367-56-8

1-Hydroxy-N,N-di(propan-2-yl)cyclohexane-1-carboxamide

Katalognummer: B14483525
CAS-Nummer: 65367-56-8
Molekulargewicht: 227.34 g/mol
InChI-Schlüssel: JVLWXWVVCJIYSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxy-N,N-di(propan-2-yl)cyclohexane-1-carboxamide is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a hydroxy group and a carboxamide group, where the nitrogen atom is further substituted with two isopropyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-N,N-di(propan-2-yl)cyclohexane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with isopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield

Analyse Chemischer Reaktionen

Types of Reactions

1-Hydroxy-N,N-di(propan-2-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of N,N-di(propan-2-yl)cyclohexylamine.

    Substitution: Formation of substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

1-Hydroxy-N,N-di(propan-2-yl)cyclohexane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Hydroxy-N,N-di(propan-2-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and carboxamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanone: A precursor in the synthesis of 1-Hydroxy-N,N-di(propan-2-yl)cyclohexane-1-carboxamide.

    N,N-Di(propan-2-yl)cyclohexylamine: A reduced form of the compound.

    Cyclohexanol: A related compound with a hydroxy group on the cyclohexane ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

65367-56-8

Molekularformel

C13H25NO2

Molekulargewicht

227.34 g/mol

IUPAC-Name

1-hydroxy-N,N-di(propan-2-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C13H25NO2/c1-10(2)14(11(3)4)12(15)13(16)8-6-5-7-9-13/h10-11,16H,5-9H2,1-4H3

InChI-Schlüssel

JVLWXWVVCJIYSN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C(C)C)C(=O)C1(CCCCC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.